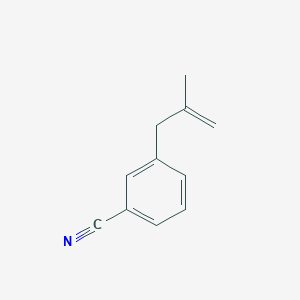
3-(3-Cyanophenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-Cyanophenyl)-2-methyl-1-propene" is a trisubstituted ethylene derivative with a cyano group attached to the phenyl ring. It is structurally related to various substituted ethylenes and propenoates that have been synthesized and characterized in recent studies. These compounds are of interest due to their potential applications in polymer synthesis and material science due to their unique electronic and structural properties.
Synthesis Analysis
The synthesis of related trisubstituted ethylenes typically involves the Knoevenagel condensation reaction. For instance, electrophilic trisubstituted ethylenes like ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates have been prepared using piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes and methyl cyanoacetate . The synthesized compounds are then characterized using techniques such as CHN elemental analysis, IR, 1H and 13C-NMR spectroscopy .
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the crystal and molecular structures of related compounds. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene crystallizes in a noncentrosymmetric monoclinic system, with phenyl rings adopting boat conformations and forming a smectic-like layer structure in the crystalline state . Similarly, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate shows the cyclohexane ring in a chair conformation with intermolecular hydrogen bonds .
Chemical Reactions Analysis
The trisubstituted ethylenes, including those with a cyano group on the phenyl ring, can undergo copolymerization reactions with styrene. This process is typically initiated by radical initiators such as AIBN or ABCN at elevated temperatures around 70°C . The resulting copolymers have been analyzed to determine their composition, structure, and relative reactivity of the monomers .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as glass transition temperatures (Tg), have been studied to assess their suitability for material applications. The high Tg of the copolymers, in comparison with polystyrene, indicates a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit . Thermal decomposition of these copolymers typically occurs in two steps, with initial decomposition in the 200-500°C range followed by further decomposition at higher temperatures . Spectroscopic techniques like FTIR, NMR, and UV-Vis absorption spectroscopy have been employed to elucidate the electronic properties of these molecules .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3-(3-Cyanophenyl)-2-methyl-1-propene has been studied for its application in chemical synthesis. A significant application is in the field of annulation processes. For instance, a study describes the use of 3-phenylthio-2-(trimethylsilymethyl)propene, a related compound, for methylenecyclohexanes preparation through a [3+3] annulation process. This process involves Lewis acid-catalyzed allylation and phenylthio group-directed radical cyclization reactions (Ward & Kaller, 1991).
Polymerization and Material Science
This compound has also been investigated in the context of polymerization and material science. Novel copolymers of trisubstituted ethylenes and styrene were prepared, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, demonstrating the use of this compound in developing materials with high glass transition temperatures (Kim et al., 1999).
Organic Synthesis
Another study explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene, a versatile reagent, for synthesizing furans and cyclopentenones. This indicates the compound's utility in organic synthesis, particularly in the creation of complex organic structures (Watterson et al., 2003).
Electrosynthesis
Electrochemical synthesis using 3-(3-Cyanophenyl)-2-methyl-1-propene has been explored. One study demonstrated the electrochemical reductive coupling of alkenes with CO2, using related compounds as examples. This approach is significant for developing environmentally friendly synthetic routes (Bringmann & Dinjus, 2001).
Copolymerization Research
In the field of copolymerization, the copolymerization of propene and norbornene using specific catalytic systems was investigated, indicating the role of similar compounds in the development of new polymer materials (Boggioni et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in such reactions are typically organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the context of sm cross-coupling reactions, two key processes occur: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, thereby affecting various biochemical pathways .
Result of Action
Given its potential use in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context .
Propriétés
IUPAC Name |
3-(2-methylprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHVPPPYPSHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641141 |
Source


|
| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-2-methyl-1-propene | |
CAS RN |
731772-73-9 |
Source


|
| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

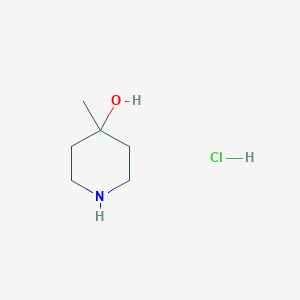
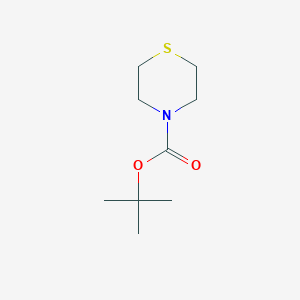
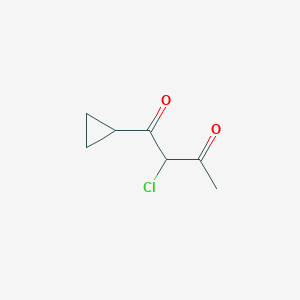
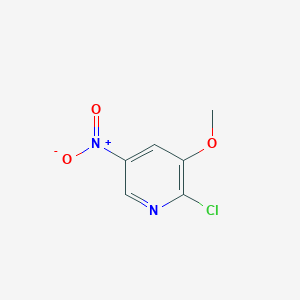


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)




![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
